molecular formula C10H17N3O B13323207 1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine

1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine

Cat. No.: B13323207
M. Wt: 195.26 g/mol
InChI Key: PWYVHOVVBMNIMF-UHFFFAOYSA-N
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Description

1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine is a chemical compound with the molecular formula C10H17N3O It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(oxolan-3-yl)propylamine with 1-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine
  • 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
  • Methyl[1-(oxolan-2-yl)ethyl]amine

Uniqueness

1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-methyl-5-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-13-10(11)6-9(12-13)3-2-8-4-5-14-7-8/h6,8H,2-5,7,11H2,1H3

InChI Key

PWYVHOVVBMNIMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CCC2CCOC2)N

Origin of Product

United States

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